molecular formula C16H9Cl2NO3S B1423160 6-chloro-3-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2H-thiochromen-4-one CAS No. 900019-21-8

6-chloro-3-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2H-thiochromen-4-one

Cat. No. B1423160
CAS RN: 900019-21-8
M. Wt: 366.2 g/mol
InChI Key: UAIFOWOLCIGIAR-UHFFFAOYSA-N
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Description

“6-chloro-3-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2H-thiochromen-4-one” is a chemical compound with the molecular formula C16H9Cl2NO3S . It has a molecular weight of 366.22 .


Molecular Structure Analysis

The molecular structure of similar compounds often involves various types of bonds and interactions . For a detailed analysis, X-ray diffraction, spectroscopic methods, and computational methods like density functional theory (DFT) are typically used .

Scientific Research Applications

Anticancer Activity

  • A study synthesized novel thiazolidinones, including derivatives related to 6-chloro-3-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2H-thiochromen-4-one, which showed significant antimitotic activity against various cancer cell lines including leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancers (Buzun et al., 2021).

Synthesis and Stereochemistry

  • Research focused on the synthesis of 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles, closely related to the chemical structure , has been conducted to understand their stereochemistry and potential applications (Jeon & Kim, 1999).

Luminescence and Biosensor Applications

  • An asymmetric isonaphthalene imide compound, structurally similar to 6-chloro-3-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2H-thiochromen-4-one, demonstrated dual luminescence in the solid state, which is significant for potential biosensor applications (Ganin et al., 2013).

Molecular Docking Study for Lung Cancer

  • Zinc(II) complexes with new pyridine-based ligands related to the compound have been synthesized and characterized. These complexes showed promising binding affinity in molecular docking studies against lung cancer (Topal, 2020).

Neurological Studies

  • Alpha-nitro ketone, similar in structure to the compound, was used to synthesize derivatives for probing the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction, indicating its relevance in neurological research (Zhang, Tomizawa & Casida, 2004).

Herbicidal Activity

  • Geometrical isomers of a compound structurally similar to 6-chloro-3-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2H-thiochromen-4-one were synthesized and showed significant herbicidal effects on broadleaf weeds (Hayashi & Kouji, 1990).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources . It’s possible that it could have biological activity, but more research would be needed to confirm this and understand the underlying mechanisms.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions for research on this compound could include further studies on its synthesis, reactivity, potential biological activity, and safety . These studies could help to expand our understanding of this compound and its potential applications.

properties

IUPAC Name

6-chloro-3-[(4-chloro-3-nitrophenyl)methylidene]thiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO3S/c17-11-2-4-15-12(7-11)16(20)10(8-23-15)5-9-1-3-13(18)14(6-9)19(21)22/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIFOWOLCIGIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=C(S1)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-[(4-chloro-3-nitrophenyl)methylidene]thiochromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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